molecular formula C15H16N2O3S B3859822 N'-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B3859822
M. Wt: 304.4 g/mol
InChI Key: MQXQVMVJXZCJAX-LFIBNONCSA-N
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Description

N’-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group attached to a benzylidene moiety and a sulfonohydrazide group attached to a methylbenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

N’-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its hydrazone moiety, which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological targets through its hydrazone moiety. This moiety can form stable complexes with metal ions, which can then interact with enzymes or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • N’-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide

Uniqueness

N’-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the sulfonohydrazide moiety provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-6-8-15(9-7-12)21(18,19)17-16-11-13-4-3-5-14(10-13)20-2/h3-11,17H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXQVMVJXZCJAX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
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Reactant of Route 6
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